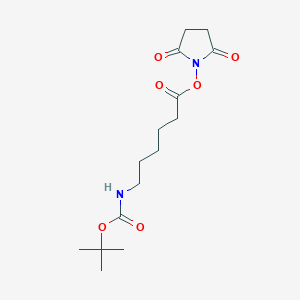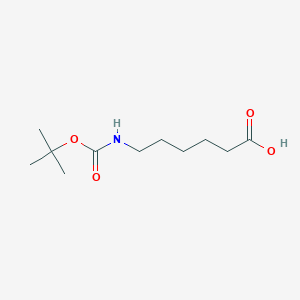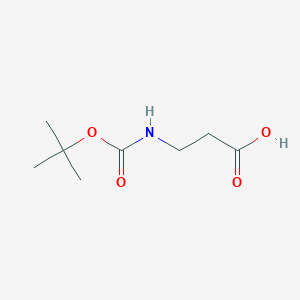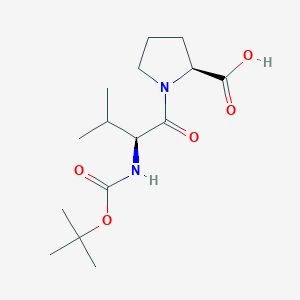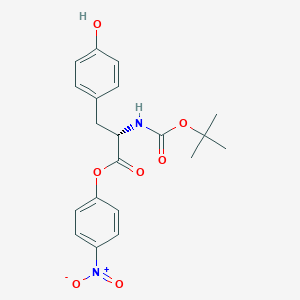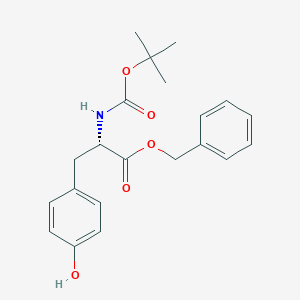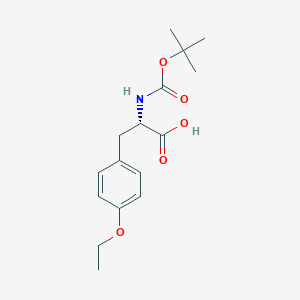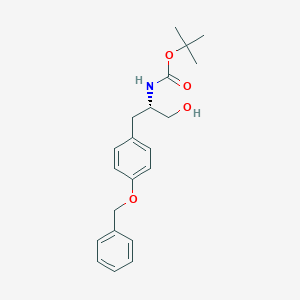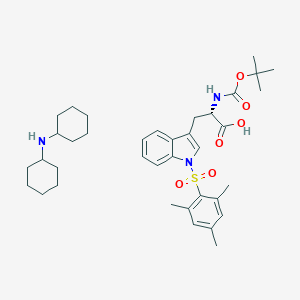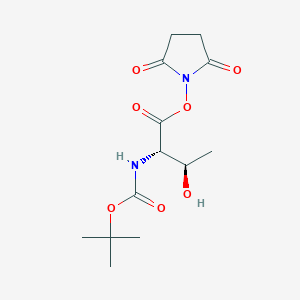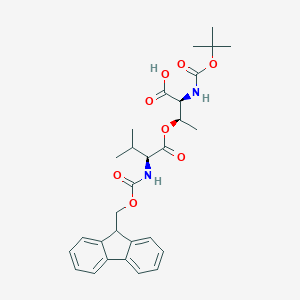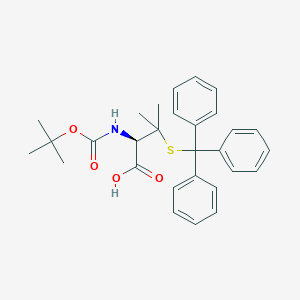
Boc-pen(trt)-OH
Overview
Description
Boc-pen(trt)-OH, also known as N-tert-butoxycarbonyl-S-trityl-L-penicillamine, is a derivative of penicillamine. Penicillamine is an amino acid that is commonly used in peptide synthesis due to its unique structural properties. The compound this compound is particularly valuable in the field of peptide chemistry for its role in native chemical ligation, a method used to join two peptide fragments together.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-pen(trt)-OH typically involves the protection of the amino and thiol groups of penicillamine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the thiol group using trityl (trt). The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of this compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Boc-pen(trt)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The trityl group can be selectively removed under mild acidic conditions, revealing the thiol group which can then participate in native chemical ligation reactions .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Major Products: The major products of these reactions are typically longer peptide chains formed by the ligation of smaller peptide fragments. The use of this compound allows for the formation of peptides with specific sequences and structures.
Scientific Research Applications
Boc-pen(trt)-OH has a wide range of applications in scientific research:
Biology: The compound facilitates the creation of peptide-based probes and inhibitors, which are valuable tools in biological research.
Medicine: this compound is used in the development of peptide-based therapeutics, including drugs for cancer and autoimmune diseases.
Mechanism of Action
The primary mechanism of action of Boc-pen(trt)-OH involves its role in native chemical ligation. The compound’s thiol group participates in a thiol-exchange reaction with a peptide thioester, forming a new peptide bond. This reaction is highly specific and efficient, allowing for the precise assembly of peptide sequences .
Comparison with Similar Compounds
N-tert-butoxycarbonyl-L-cysteine: Similar to Boc-pen(trt)-OH, this compound is used in peptide synthesis but lacks the steric hindrance provided by the trityl group.
N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine: Another thiol-protected amino acid used in peptide synthesis, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its combination of Boc and trityl protecting groups, which provide both steric protection and ease of deprotection. This makes it particularly valuable in the synthesis of sterically demanding peptides and proteins .
Properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566755 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135592-13-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



